1-[(2-Bromophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSAHOMWCWFMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-Bromophenyl)methyl]azetidin-3-amine (CAS: 1486281-76-8) has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by an azetidine ring substituted with a bromobenzyl group. The molecular formula is , with a molecular weight of approximately 228.11 g/mol. The presence of the azetidine ring contributes to its potential as a versatile scaffold in medicinal chemistry.
Interaction with Biological Molecules
The azetidine moiety can interact with various enzymes and receptors, influencing biological pathways. The bromobenzyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The compound's ability to participate in bioorthogonal reactions through the azido group allows for selective labeling and tracking of biomolecules within cells .
The proposed mechanism of action for this compound involves:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It has been suggested that this compound could interact with G-protein coupled receptors (GPCRs), notably the Cannabinoid-1 (CB1) receptor, which is implicated in various physiological processes including appetite regulation and pain perception .
Antimicrobial and Antiviral Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess antibacterial properties against various strains, including resistant pathogens .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of azetidine derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that this compound demonstrated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL .
- Cytotoxicity Assays : In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]azetidin-3-amine, identified by its CAS number 1486281-76-8, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly focusing on its role in drug development, biological activity, and synthetic applications.
Chemical Formula
- Molecular Formula : CHBrN
- Molecular Weight : 227.12 g/mol
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of azetidine compounds showed promising results against various cancer cell lines, indicating that modifications to the azetidine structure can enhance bioactivity.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Azetidines have been explored for their effects on neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.
Research Insights:
Research has indicated that azetidine derivatives can act as inhibitors of certain neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to introduce various functional groups through further chemical reactions.
Synthesis Example:
The compound can be utilized in the synthesis of other biologically active molecules through nucleophilic substitution reactions, where the bromine atom can be replaced with various nucleophiles to create diverse derivatives.
Data Table: Overview of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against specific lines |
| Neuropharmacology | Potential effects on neurotransmitter systems | Modulation of receptor activity |
| Synthetic Intermediates | Intermediate for complex molecule synthesis | Versatile reactivity with nucleophiles |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position : The ortho-bromo substituent in the target compound likely enhances steric hindrance compared to meta- or para-bromo analogs (e.g., 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine). This may reduce rotational freedom and influence binding to enzymatic pockets .
Fluorine in the 4-position (as in the 3-bromo-4-fluoro analog) introduces additional polarity and hydrogen-bonding capacity .
Bulkiness : Benzhydryl-substituted analogs (e.g., 1-benzhydryl-3-methylazetidin-3-amine) exhibit higher molecular weights and steric bulk, which may impact solubility and membrane permeability compared to the smaller 2-bromobenzyl group .
Key Findings:
- Brominated anilines (e.g., 3-bromoaniline) are common starting materials for introducing aryl groups into amine frameworks via cross-coupling reactions .
- Crystallization studies of brominated analogs (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) reveal planar molecular conformations and hydrogen-bonded dimer formations, which may influence solubility and stability .
Preparation Methods
Reaction Scheme
- Starting material: Azetidin-3-amine (primary amine)
- Alkylating agent: In situ generated bis-triflate of 2-(2-bromophenyl)-1,3-propanediol
- Conditions: Typically performed under basic conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile)
- Outcome: Formation of 1-[(2-Bromophenyl)methyl]azetidin-3-amine via nucleophilic substitution
This method benefits from mild reaction conditions and good selectivity, minimizing side reactions such as over-alkylation or ring opening.
Alternative Synthetic Routes
Direct Alkylation of Azetidin-3-amine with 2-Bromobenzyl Halides
- Azetidin-3-amine can be alkylated directly with 2-bromobenzyl bromide or chloride.
- Reaction typically requires a base such as potassium carbonate or sodium hydride.
- Solvents like DMF or DMSO are used to facilitate nucleophilic substitution.
- The reaction temperature is controlled to avoid decomposition or side reactions.
Ring-Closure from 2-Bromo-Substituted Precursors
- Starting from 2-bromobenzyl-substituted amino alcohols or halogenated precursors.
- Intramolecular cyclization under basic or acidic conditions to form the azetidine ring.
- This approach can be used to introduce substituents at specific positions on the azetidine ring.
Experimental Conditions and Optimization
Based on related azetidine syntheses and optimization studies:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile, DMF | Anhydrous solvents preferred |
| Base | Potassium carbonate, Sodium hydride, DIPEA | For deprotonation and nucleophilic activation |
| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity |
| Reaction time | 1–24 hours | Depends on reagents and scale |
| Purification | Flash chromatography (EtOAc/hexane gradient) | To isolate pure product |
| Yield | Typically 50–80% | Optimized by reagent stoichiometry and solvent choice |
Research Findings and Data
- The alkylation approach using bis-triflates has been reported to yield the target compound with good purity and moderate to high yields (~60–75%).
- Use of anhydrous conditions and controlled temperature is critical to prevent hydrolysis or side reactions.
- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and purity.
- The bromophenyl substituent provides a handle for further functionalization or cross-coupling reactions, expanding synthetic utility.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with bis-triflates | Azetidin-3-amine, bis-triflate of 2-(2-bromophenyl)-1,3-propanediol | Basic conditions, anhydrous solvents | Regioselective, good yields | Requires preparation of bis-triflate |
| Direct alkylation with halides | Azetidin-3-amine, 2-bromobenzyl bromide/chloride | Base (K2CO3, NaH), polar aprotic solvent | Straightforward, commercially available reagents | Possible over-alkylation, side reactions |
| Ring-closure from substituted precursors | 2-bromobenzyl amino alcohols or halides | Acidic or basic cyclization conditions | Allows substitution pattern control | Multi-step, may require protection |
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Bromophenyl)methyl]azetidin-3-amine, and how can intermediates be characterized?
Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or reductive amination. A plausible route includes:
Azetidine ring formation : Use a cyclization reaction, such as Gabriel synthesis, to generate the azetidin-3-amine core.
Bromophenyl functionalization : Introduce the 2-bromophenylmethyl group via alkylation using 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization : Use -NMR to confirm the azetidine ring protons (δ ~3.5–4.5 ppm) and the aromatic protons of the bromophenyl group (δ ~7.2–7.6 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak at m/z 241.0 ([M+H]) .
Q. What safety precautions are advised when handling this compound?
Methodological Answer: While specific toxicity data for this compound are unavailable, structural analogs (e.g., azetidines, brominated aromatics) suggest:
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Waste Disposal : Treat halogenated waste separately, following EPA guidelines for brominated compounds.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize the geometry using Gaussian (B3LYP/6-31G* basis set) to analyze electron density at the bromine atom. A lower LUMO energy at Br indicates higher susceptibility to Suzuki-Miyaura coupling.
- Reactivity Screening : Simulate Pd-catalyzed coupling with aryl boronic acids. Compare activation energies for para- vs. ortho-substituted partners.
- Experimental Validation : Use -NMR (if fluorine tags are added) or GC-MS to track reaction progress .
Q. What strategies can resolve contradictions in biological activity data for azetidine derivatives like this compound?
Methodological Answer:
- Dose-Response Reproducibility : Conduct assays (e.g., IC₅₀) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
- Metabolite Interference : Use LC-MS to detect degradation products in cell media. For example, azetidine ring opening under acidic conditions may generate false-positive results.
- Target Validation : Perform CRISPR knockouts of suspected targets (e.g., GPCRs) to confirm mechanism .
Q. How can the environmental persistence of this compound be assessed given limited ecotoxicology data?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure O₂ consumption in activated sludge over 28 days.
- QSAR Modeling : Input the SMILES string into EPI Suite to estimate log and bioaccumulation potential. Brominated aromatics typically show moderate persistence (t₁/₂ > 60 days in water).
- Soil Mobility : Perform column chromatography with soil samples to measure retention factors (Rf) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
